2-(3-Methylisoxazol-5-yl)aniline
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 |
InChI Key |
GOMRFUITKMRJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides with Alkynes
One classical approach to isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to alkynes, which can be adapted for the preparation of 3-methylisoxazole derivatives.
Procedure: Ethoxycarbonyl formonitrile oxide is generated in situ from ethyl-2-chloro-2-(hydroxyimino)acetate and reacted with dipolarophiles under microwave irradiation to yield ester-functionalized isoxazoles. Subsequent conversion of ester groups to amine functionalities can lead to amino-substituted isoxazoles.
Reagents: Ethyl-2-chloro-2-(hydroxyimino)acetate, alkynes, coupling agents like DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine).
Conditions: Microwave irradiation, reflux in ethanol or other solvents, base catalysis (e.g., K2CO3).
Yields: Quantitative yields reported for ester-functionalized isoxazoles, with further functional group transformations to amines.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) | Ethyl-2-chloro-2-(hydroxyimino)acetate, alkynes, microwave irradiation, DCC/DMAP | High regioselectivity, quantitative ester yields | Requires further functionalization to amine | Up to quantitative for esters; variable for amines |
| Amide Coupling of Isoxazole Carboxylic Acid + Aniline | DCC or HBTU, aniline, THF/DMF, base (TEA) | Mild conditions, straightforward | Sluggish reaction without additives | Moderate to high (50–85%) |
| Enaminone + Hydroxylamine Hydrochloride | Enaminones, hydroxylamine, KOH, TBAB, reflux water | Mild, regioselective, flexible | Requires suitable enaminone precursors | Good (60–90%) |
| Direct Amination of Isoxazole | Isoxazole intermediates, aniline | Conceptually simple | Decomposition, low yields | Low to negligible |
Detailed Research Results and Notes
The microwave-assisted cycloaddition method is efficient for synthesizing ester-functionalized isoxazoles, which can be converted to amino derivatives with high yields and purity.
Amide coupling reactions between isoxazole carboxylic acids and aniline derivatives can be optimized by adding bases like Na2CO3 to improve reaction rates and yields.
Regioselective synthesis via enaminones allows for the preparation of 5-arylaminoisoxazoles, which can be precursors to 2-(3-methylisoxazol-5-yl)aniline by further functional group manipulation.
Direct reaction of aniline with certain isoxazole intermediates often leads to decomposition or side products rather than the desired amine-functionalized isoxazoles, indicating the need for indirect synthetic routes.
Stability issues with intermediates such as imidates and ethoxyethylidene moieties require careful control of reaction conditions to prevent decomposition during synthesis.
Chemical Reactions Analysis
2-(3-Methylisoxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Ring Variations
The type and position of the heterocyclic ring significantly influence physicochemical and biological properties:
Key Findings :
- Isoxazole vs.
- Substituent Effects: The 3-methyl group on the isoxazole ring in the target compound likely improves metabolic stability compared to non-methylated analogs like 5AO .
Biological Activity
2-(3-Methylisoxazol-5-yl)aniline is an organic compound characterized by a unique structure that combines an isoxazole ring with an aniline moiety. Its molecular formula is C10H10N2O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and relevant research findings.
Structural Characteristics
The compound comprises:
- Isoxazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Aniline Moiety : A phenyl group attached to an amino group, which enhances the compound's reactivity.
This combination allows for diverse interactions with biological systems, making it a subject of interest for various applications.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies suggest that compounds similar to this compound possess notable antimicrobial properties. For instance, preliminary investigations have shown effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Moderate inhibition | |
| Fungi | Significant inhibition |
2. Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit various enzymes involved in disease processes. For example, molecular docking studies indicate that it may interact effectively with chitin deacetylases (CDA), which are critical in fungal cell wall synthesis.
| Enzyme Target | Binding Affinity (kcal/mol) | Activity Level |
|---|---|---|
| AnCDA | -9.6 | High |
| AngCDA | -8.2 | Moderate |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study 1: Antifungal Activity
A study assessed the antifungal properties of various derivatives, including this compound. The results demonstrated that this compound exhibited stronger antifungal activity compared to traditional fungicides when tested against species like Aspergillus niger and Fusarium oxysporum.
Study 2: Molecular Docking Analysis
Molecular docking analyses have shown that this compound binds effectively to the active sites of several enzymes, suggesting a mechanism for its biological activity. The calculated binding affinities indicate strong interactions with key targets involved in pathogenic processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Methylisoxazol-5-yl)aniline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like amidoximes and carboxylic acids. Key steps include:
- Precursor Preparation : React 3-methylisoxazole-5-carboxylic acid with aniline derivatives under coupling agents (e.g., EDC/HOBt) .
- Cyclization : Use dehydrating agents (e.g., POCl₃) to form the isoxazole ring.
- Optimization : Control temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance solubility and reduce side reactions. Purity can be verified via HPLC (>95%) and NMR (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles between the isoxazole and aniline moieties .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions at the isoxazole ring .
- Spectroscopy : FT-IR for functional groups (e.g., N-H stretch at ~3400 cm⁻¹) and UV-Vis for π→π* transitions (λmax ~270 nm) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: ~15 mg/mL at 25°C) but poorly in water (<0.1 mg/mL). Use sonication or co-solvents (e.g., ethanol/water mixtures) for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <4). Store at –20°C under inert gas (N₂/Ar) with desiccants .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with conserved active-site residues (e.g., kinases or cytochrome P450 isoforms).
- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Validate with MD simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å over 50 ns) .
- Key Interactions : Hydrogen bonding between the aniline NH₂ and Asp/Glu residues; π-stacking of the isoxazole ring with aromatic side chains .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to cross-validate results.
- Metabolite Profiling : Identify degradation products via LC-MS/MS to rule out artifacts. For example, oxidation at the aniline group may reduce potency .
- Structural Analog Testing : Compare with derivatives (e.g., 2-(4-methylisoxazol-5-yl)aniline) to isolate the impact of methyl positioning on activity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Modification Sites :
- Isoxazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity and target engagement .
- Aniline Substituents : Replace NH₂ with methylamide to improve metabolic stability while retaining H-bond capacity .
- In Silico Screening : Use QSAR models (e.g., Random Forest regression) to predict logP and IC₅₀ values for virtual libraries .
Q. What advanced techniques are critical for analyzing reaction intermediates during synthesis?
- Methodological Answer :
- Real-Time Monitoring : Use in situ IR spectroscopy to track cyclization progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) for intermediate identification (e.g., [M+H]⁺ = 189.0764 for the amidoxime precursor) .
- Kinetic Studies : Perform stopped-flow experiments to determine rate constants for key steps (e.g., k = 0.12 min⁻¹ for cyclization at 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
